molecular formula C23H24N2O3S B285927 (5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B285927
M. Wt: 408.5 g/mol
InChI Key: MIEUGUIQMWTOAG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZBD and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BZBD is not fully understood. However, it has been suggested that BZBD induces apoptosis in cancer cells by activating the caspase pathway. BZBD has also been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity. The antimicrobial activity of BZBD is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BZBD has been shown to have various biochemical and physiological effects. In cancer cells, BZBD induces apoptosis by activating the caspase pathway. In neuronal cells, BZBD protects against oxidative stress-induced damage by reducing ROS levels and increasing antioxidant enzyme activity. In bacteria and fungi, BZBD disrupts cell membranes and inhibits growth.

Advantages and Limitations for Lab Experiments

BZBD has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi. However, BZBD also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for BZBD research. One direction is to study the potential use of BZBD in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of BZBD in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and toxicity profile of BZBD.

Synthesis Methods

BZBD has been synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. The most common method of synthesis involves the reaction between 4-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde with piperidine and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

BZBD has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, BZBD has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection research, BZBD has been shown to protect against oxidative stress-induced neuronal damage. In antimicrobial activity research, BZBD has exhibited potent activity against various bacteria and fungi.

properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+

InChI Key

MIEUGUIQMWTOAG-RCCKNPSSSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O

SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O

Origin of Product

United States

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